molecular formula C16H18S2 B13974399 Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl CAS No. 64346-57-2

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl

Cat. No.: B13974399
CAS No.: 64346-57-2
M. Wt: 274.4 g/mol
InChI Key: BISHVFDSLHDEFN-UHFFFAOYSA-N
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Description

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate, which facilitates the formation of the disulfide bond under mild conditions. Another method involves the reaction of corresponding thiols with bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, yielding the desired disulfide compound with high efficiency.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can undergo oxidation reactions to form sulfones and sulfoxides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: this compound acts as a nucleophile in nucleophilic substitution reactions with electrophiles like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Sulfones and sulfoxides.

    Reduction: Thiol compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through disulfide exchange reactions.

    Biology: Studied for its potential role in redox biology, where disulfide bonds play a crucial role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages.

Mechanism of Action

The mechanism of action of disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and stability. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways that regulate cellular oxidative stress responses .

Comparison with Similar Compounds

    Disulfide, bis(2,5-dimethylphenyl): Similar structure but with symmetrical aromatic rings.

    Disulfide, bis(3,5-dimethylphenyl): Another disulfide compound with different methyl group positions on the aromatic rings.

    Disulfide, bis(2,4-dimethylphenyl): Similar disulfide compound with methyl groups at different positions.

Uniqueness: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is unique due to its specific arrangement of methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules

Properties

CAS No.

64346-57-2

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-5-6-13(3)16(9-11)18-17-15-8-7-12(2)14(4)10-15/h5-10H,1-4H3

InChI Key

BISHVFDSLHDEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SSC2=CC(=C(C=C2)C)C

Origin of Product

United States

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